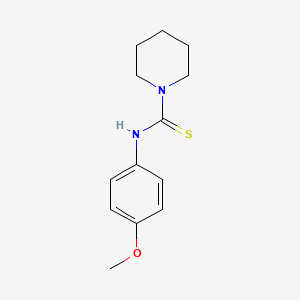![molecular formula C14H10Cl3N3O3 B5847309 N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5847309.png)
N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide is a chemical compound with potential applications in scientific research. It is a pyridinecarboximidamide derivative that has been synthesized using a specific method.
Mécanisme D'action
The mechanism of action of N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide involves the inhibition of LSD1 activity. LSD1 is a histone demethylase that removes methyl groups from lysine residues on histone proteins, thereby regulating gene expression. By inhibiting LSD1, this compound can alter the epigenetic landscape of cells and modulate gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific biological system being studied. However, it has been reported to have effects on cell differentiation, proliferation, and apoptosis. These effects are likely due to the modulation of gene expression by inhibiting LSD1 activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide in lab experiments is its specificity for LSD1 inhibition. This allows for the investigation of the specific role of LSD1 in various biological processes. However, one limitation is that it may have off-target effects on other enzymes or pathways. Therefore, it is important to use appropriate controls and confirm the specificity of the compound in each experiment.
Orientations Futures
There are several future directions for the use of N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide in scientific research. One direction is to investigate its effects on specific biological processes such as cell differentiation, proliferation, and apoptosis in various cell types. Another direction is to explore its potential as a therapeutic agent for diseases such as cancer, where LSD1 inhibition has been shown to have anti-tumor effects. Furthermore, the development of more potent and selective LSD1 inhibitors based on the structure of this compound is an area of ongoing research.
Méthodes De Synthèse
The synthesis of N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide involves the reaction of 2,4,5-trichlorophenoxyacetic acid with 2-amino-4-pyridinecarboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N-hydroxysuccinimide (NHS) and 1,1'-carbonyldiimidazole (CDI) to form the final product. This method has been reported in the literature and can be used to synthesize this compound in good yields.
Applications De Recherche Scientifique
N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide has potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It can be used as a tool compound to investigate the role of specific enzymes or pathways in various biological processes. For example, it has been reported to inhibit the activity of a specific enzyme called lysine-specific demethylase 1 (LSD1), which is involved in the epigenetic regulation of gene expression. By inhibiting LSD1, this compound can be used to study the effects of LSD1 inhibition on various biological processes such as cell differentiation, proliferation, and apoptosis.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2,4,5-trichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3N3O3/c15-9-5-11(17)12(6-10(9)16)22-7-13(21)23-20-14(18)8-1-3-19-4-2-8/h1-6H,7H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILRXERXOYEGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=NOC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C(=N/OC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
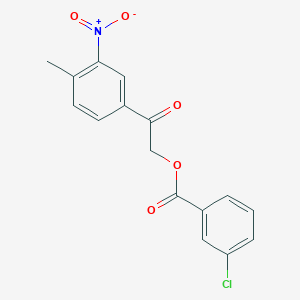
![4-chloro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5847244.png)
![2-(2,4-dichlorophenyl)-N'-{[(4-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5847254.png)
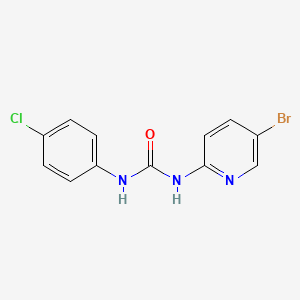
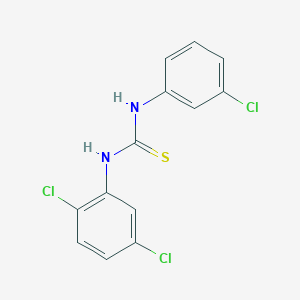
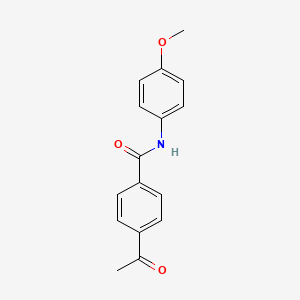
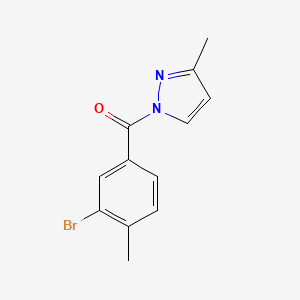
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5847282.png)
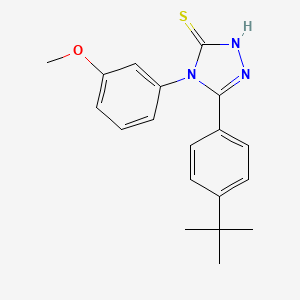

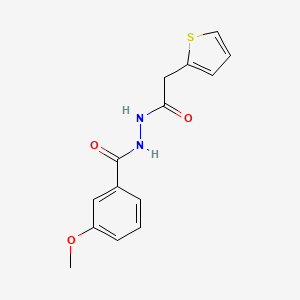
![4-[(benzylthio)methyl]-N-cyclopentylbenzamide](/img/structure/B5847326.png)
